molecular formula C9H7ClF3NO2 B3026961 Ethyl 4-chloro-6-(trifluoromethyl)nicotinate CAS No. 1196146-35-6

Ethyl 4-chloro-6-(trifluoromethyl)nicotinate

Cat. No.: B3026961
CAS No.: 1196146-35-6
M. Wt: 253.60
InChI Key: VQWWQKAQHGSJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-6-(trifluoromethyl)nicotinate (CAS: 1196146-35-6) is a pyridine-based compound with the molecular formula C₉H₇ClF₃NO₂ and a molecular weight of 253.61 g/mol . It features a trifluoromethyl (-CF₃) group at the 6-position and a chlorine atom at the 4-position of the pyridine ring, with an ethyl ester moiety at the 3-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and agrochemical research. The compound is commercially available through suppliers like Alfa Aesar and Otto Chemie, with applications in synthesizing bioactive molecules and heterocyclic derivatives .

Properties

IUPAC Name

ethyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)5-4-14-7(3-6(5)10)9(11,12)13/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWWQKAQHGSJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80721327
Record name Ethyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196146-35-6
Record name Ethyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-6-(trifluoromethyl)nicotinate typically involves the esterification of 4-chloro-6-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .

Scientific Research Applications

Chemistry

Ethyl 4-chloro-6-(trifluoromethyl)nicotinate serves as a vital building block in organic synthesis. Its unique trifluoromethyl group enhances its reactivity, making it suitable for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is being investigated for its potential as a biochemical probe. Preliminary studies suggest it may interact with various enzymes and receptors, influencing metabolic pathways. The trifluoromethyl group increases lipophilicity, allowing better membrane penetration and potential modulation of biological activity.

Medicine

The compound has been explored for therapeutic properties, including anti-inflammatory and antimicrobial activities. Its unique structure may allow it to act on specific molecular targets, providing insights into new drug development .

Industry

This compound is utilized in developing agrochemicals due to its chemical stability and unique reactivity profile. It can serve as a precursor for various industrial chemicals, enhancing the efficiency of chemical processes .

Case Studies

  • Drug Discovery : In recent studies, this compound has been evaluated for its potential as an anti-inflammatory agent. Researchers have noted its ability to inhibit specific inflammatory pathways, suggesting further exploration in therapeutic contexts.
  • Agrochemical Development : A case study involving the synthesis of herbicides demonstrated that derivatives of this compound could exhibit significant herbicidal activity against common agricultural pests, showcasing its utility in agrochemical formulations.
  • Biochemical Probing : Investigations into enzyme interactions have revealed that this compound can serve as an effective probe for studying metabolic pathways, providing insights into enzyme kinetics and substrate specificity.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound’s chloro and trifluoromethyl groups contribute to its reactivity and ability to interact with biological molecules. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 6-(trifluoromethyl)nicotinate

Structure: Lacks the 4-chloro substituent, retaining only the 6-trifluoromethyl group. Molecular Formula: C₉H₈F₃NO₂ (inferred). Key Differences: Absence of chlorine reduces molecular weight and alters electronic effects. Used as a precursor in fluorinated nicotinate synthesis .

Methyl 2-bromo-6-(trifluoromethyl)nicotinate

Structure: Methyl ester at 3-position, bromine at 2-position, and trifluoromethyl at 6-position. Molecular Formula: C₈H₅BrF₃NO₂. Methyl ester may reduce lipophilicity compared to ethyl analogs .

4-Chloro-6-(trifluoromethyl)nicotinic Acid

Structure: Carboxylic acid at 3-position instead of ethyl ester. Molecular Formula: C₇H₃ClF₃NO₂. Key Differences: Acidic group increases polarity, impacting solubility and bioavailability. Used in metal-organic frameworks or as a ligand .

Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate

Structure: Hydroxyl (-OH) replaces chlorine at 4-position. Molecular Formula: C₉H₈F₃NO₃. Molecular Weight: 235.16 g/mol. Key Differences: Hydroxyl group enhances hydrogen-bonding capacity, influencing interactions with biological targets. Requires inert storage conditions .

Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate

Structure : Features a thioamide (-NHCOS-) at 5-position and methyl at 6-position.
Molecular Formula : C₁₁H₁₁F₃N₂O₂S.
Molecular Weight : 292.28 g/mol.
Key Differences : Thioamide moiety introduces sulfur-based reactivity, useful in protease inhibition studies .

Ethyl 4-amino-6-chloro-5-fluoronicotinate

Structure: Amino (-NH₂) at 4-position and fluorine at 5-position. Molecular Formula: C₈H₈ClFN₂O₂. Molecular Weight: 218.61 g/mol. Key Differences: Dual halogen (Cl, F) and amino groups create a multifunctional scaffold for kinase inhibitor development .

4-Chloro-6-(trifluoromethyl)pyrimidine Derivatives

Structure : Pyrimidine ring (two nitrogen atoms) instead of pyridine.
Example : 4-Chloro-6-(trifluoromethyl)pyrimidine (CAS: 1384265-62-6).
Key Differences : Pyrimidine core alters binding affinity in drug-receptor interactions, as seen in antimalarial and antiviral agents .

Data Table: Comparative Analysis of Ethyl 4-chloro-6-(trifluoromethyl)nicotinate and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Findings References
This compound C₉H₇ClF₃NO₂ 253.61 4-Cl, 6-CF₃, ethyl ester Medicinal chemistry precursor
Ethyl 6-(trifluoromethyl)nicotinate C₉H₈F₃NO₂ ~219.16 (inferred) 6-CF₃, ethyl ester Fluorinated intermediate
Methyl 2-bromo-6-(trifluoromethyl)nicotinate C₈H₅BrF₃NO₂ ~283.90 (inferred) 2-Br, 6-CF₃, methyl ester Electrophilic substitution studies
4-Chloro-6-(trifluoromethyl)nicotinic acid C₇H₃ClF₃NO₂ ~225.45 (inferred) 4-Cl, 6-CF₃, carboxylic acid Ligand synthesis
Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate C₉H₈F₃NO₃ 235.16 4-OH, 6-CF₃, ethyl ester Hydrogen-bonding motifs
Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate C₁₁H₁₁F₃N₂O₂S 292.28 5-thioamide, 6-CH₃, 2-CF₃ Protease inhibition
Ethyl 4-amino-6-chloro-5-fluoronicotinate C₈H₈ClFN₂O₂ 218.61 4-NH₂, 6-Cl, 5-F Kinase inhibitor research
4-Chloro-6-(trifluoromethyl)pyrimidine C₅H₂ClF₃N₂ 178.53 Pyrimidine core, 4-Cl, 6-CF₃ Antiviral/antimalarial candidates

Biological Activity

Ethyl 4-chloro-6-(trifluoromethyl)nicotinate is a compound derived from nicotinic acid, notable for its potential biological activities. This article explores its biological effects, mechanisms of action, and applications based on diverse scientific literature.

Overview of Biological Activity

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens, contributing to its potential use in pharmaceuticals and agrochemicals.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

Target Interactions

The precise molecular targets of this compound are not fully elucidated. However, it is believed to interact with G protein-coupled receptors (GPCRs) involved in lipid metabolism, similar to other nicotinic acid derivatives.

Biochemical Pathways

The compound is thought to influence several biochemical pathways, particularly those related to lipid metabolism. Its structural characteristics enable it to modulate the activity of various enzymes and proteins, particularly cytochrome P450 enzymes such as CYP1A2 and CYP2C19, which are crucial for drug metabolism.

Cellular Effects

This compound impacts cellular processes by:

  • Modulating cell signaling pathways.
  • Influencing gene expression related to metabolic processes and stress responses.
  • Affecting the activity of enzymes involved in metabolic regulation.

Antimicrobial Activity Evaluation

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

This data underscores the compound's promise as a candidate for developing new antimicrobial therapies.

Anti-inflammatory Studies

Research focusing on the anti-inflammatory properties revealed that this compound could reduce pro-inflammatory cytokine levels in vitro. This suggests its potential utility in treating conditions such as arthritis or other inflammatory diseases.

Transport and Distribution

The transport and distribution of this compound within biological systems are mediated by specific transporters. Its lipophilicity, enhanced by the trifluoromethyl group, allows for effective penetration through biological membranes, influencing its localization within cells.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 4-chloro-6-(trifluoromethyl)nicotinate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, a similar trifluoromethyl-substituted nicotinate derivative was synthesized using Suzuki-Miyaura coupling with boronic acids under palladium catalysis . Key factors include temperature (e.g., 101°C for optimal coupling ), solvent choice (e.g., hexane/ethyl acetate for purification ), and stoichiometric ratios of reagents. Lower yields may result from incomplete halogen displacement or side reactions; thus, monitoring via TLC or HPLC is critical.

Q. Which analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, with distinct signals for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for OCH₂), trifluoromethyl group (δ ~-60 ppm in ¹⁹F NMR), and pyridine ring protons. LCMS (e.g., m/z 366 [M+H]+ observed in a related compound ) and HPLC (retention time ~1.26 minutes under specific conditions ) validate purity. Elemental analysis ensures correct C, H, N, and Cl composition .

Q. How should researchers handle and store this compound to ensure stability?

Store at 0–6°C in airtight, light-resistant containers to prevent degradation. The compound’s ester group may hydrolyze under humid conditions; thus, desiccants are recommended. Use inert atmospheres (N₂/Ar) for long-term storage. Purity (>97%) and absence of moisture are critical for reproducibility in reactions .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., LCMS vs. NMR) be resolved during structural validation?

Contradictions may arise from impurities (e.g., unreacted starting materials) or isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl splitting). Cross-validate using high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₉H₇ClF₃NO₂, MW 253.61 ). For NMR, compare experimental shifts with computed spectra (DFT calculations) or databases like PubChem . If LCMS shows multiple peaks, optimize chromatographic conditions (e.g., gradient elution) to separate isomers or byproducts .

Q. What strategies optimize regioselectivity in trifluoromethylation or chlorination of the pyridine ring?

Use directing groups (e.g., ester at C-3) to control substitution patterns. For trifluoromethylation, Cu-mediated methods or radical initiators (e.g., TBHP) improve selectivity at C-6 . Chlorination at C-4 can be achieved via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS) in acidic media. Computational modeling (e.g., Fukui indices) predicts reactive sites .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl and chloro groups deactivate the pyridine ring, reducing nucleophilicity. This necessitates stronger catalysts (e.g., Pd(PPh₃)₄) or elevated temperatures for Suzuki-Miyaura couplings. Substituent effects can be quantified via Hammett σ constants; the meta-CF₃ group (σₘ ~0.54) enhances electrophilicity, favoring oxidative addition .

Q. What are the methodological challenges in studying its pharmacokinetic properties (e.g., metabolic stability)?

In vitro assays (e.g., liver microsomes) assess esterase-mediated hydrolysis to the carboxylic acid metabolite. Use LC-MS/MS to quantify parent compound and metabolites . Challenges include differentiating enzymatic vs. non-enzymatic degradation and ensuring physiological pH/temperature conditions. Permeability studies (e.g., Caco-2 monolayers) require masking the ester’s polarity via prodrug strategies .

Methodological Considerations

Q. How to design experiments to probe the compound’s interaction with biological targets (e.g., enzymes)?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. For enzyme inhibition assays (e.g., acetylcholinesterase), vary substrate concentrations and analyze kinetics (Km/Vmax shifts) . Molecular docking (e.g., AutoDock Vina) predicts binding poses, guided by the compound’s electronegative substituents .

Q. What computational tools predict the compound’s environmental or toxicological behavior?

Use QSAR models (e.g., EPI Suite) to estimate biodegradation or bioaccumulation potential. For toxicity, employ OECD Toolbox or Derek Nexus to identify structural alerts (e.g., ester hydrolysis to reactive intermediates) . Experimental validation via Ames tests or zebrafish assays is recommended for high-risk predictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-6-(trifluoromethyl)nicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-chloro-6-(trifluoromethyl)nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.